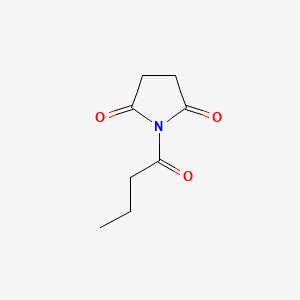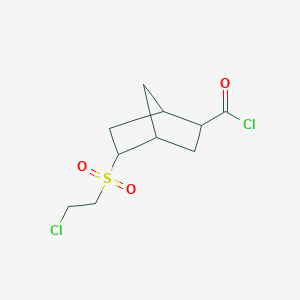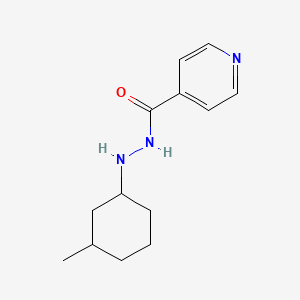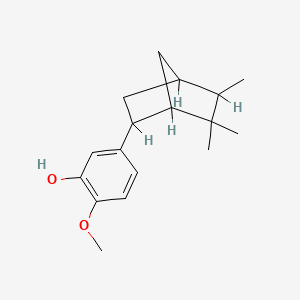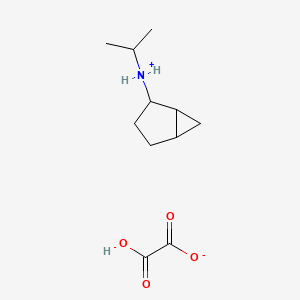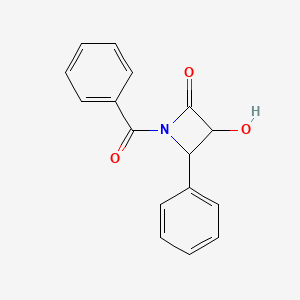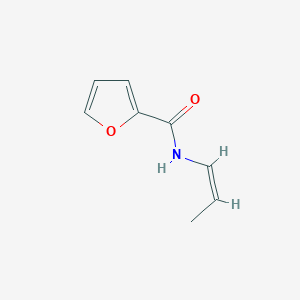
(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to it. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the prop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine and a carboxylating agent.
Formation of the (Z)-Prop-1-en-1-yl Group: The (Z)-configuration can be achieved through selective hydrogenation or other stereoselective reactions.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable processes, such as continuous flow chemistry or the use of advanced catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the prop-1-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction may yield saturated amides.
Scientific Research Applications
Chemistry
(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents, although specific studies would be required to confirm its efficacy and safety.
Industry
In the industrial sector, this compound may be used in the production of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the prop-1-en-1-yl group.
N-(Prop-1-en-1-yl)furan-2-carboxamide: May have different geometric isomerism.
Other Furan Derivatives: Compounds with different substituents on the furan ring.
Uniqueness
The uniqueness of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide lies in its specific (Z)-configuration and the presence of both the furan ring and the prop-1-en-1-yl group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[(Z)-prop-1-enyl]furan-2-carboxamide |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-6H,1H3,(H,9,10)/b5-2- |
InChI Key |
GBAUBILFGNFIGO-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=C\NC(=O)C1=CC=CO1 |
Canonical SMILES |
CC=CNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


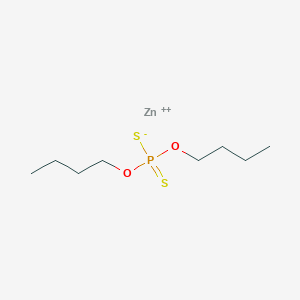

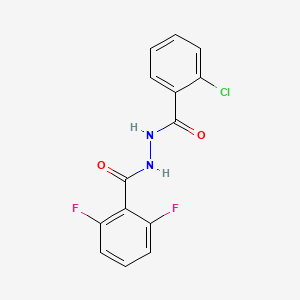
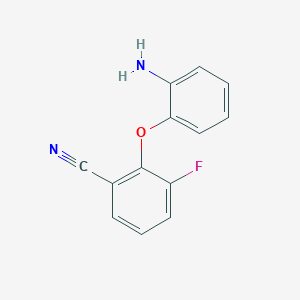
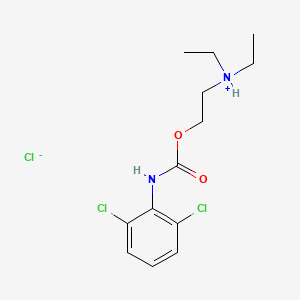

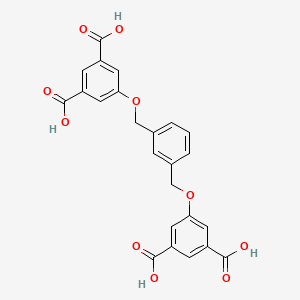
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
